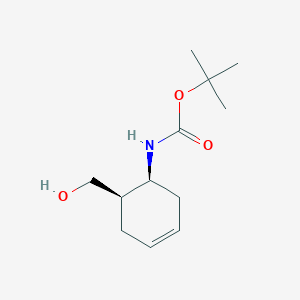
N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide
概要
説明
N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring system, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activities
作用機序
Target of Action
The primary targets of N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
This compound interacts with its targets, the COX enzymes, as competitive inhibitors . This interaction results in the suppression of the enzymes’ activity, thereby affecting the production of prostaglandins .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . Prostaglandins, such as thromboxane and prostacyclin, play important roles in different biological responses . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to downstream effects on these biological responses .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This can result in various molecular and cellular effects, depending on the specific roles of these prostaglandins in different biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl-2H-1,3-benzodioxole, which is commercially available or can be synthesized from 3,4-methylenedioxyphenylacetic acid.
Acetylation: The key step involves the acetylation of 6-methyl-2H-1,3-benzodioxole using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Studies: It is used in studies related to enzyme inhibition, particularly cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
類似化合物との比較
N-(6-methyl-2H-1,3-benzodioxol-5-yl)acetamide can be compared with other benzodioxole derivatives:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but different biological activity.
N-(3,4-methylenedioxyphenyl)acetamide: Known for its use in the synthesis of various pharmaceuticals.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Exhibits different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern on the benzodioxole ring, which imparts distinct biological activities and chemical reactivity.
特性
IUPAC Name |
N-(6-methyl-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-9-10(14-5-13-9)4-8(6)11-7(2)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEGZDFRJZQYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254811 | |
| Record name | Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-28-6 | |
| Record name | Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(6-methyl-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
amine](/img/structure/B1433096.png)

